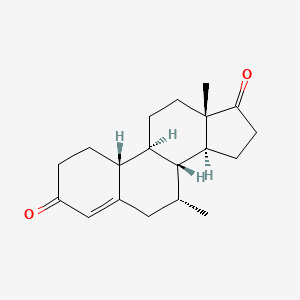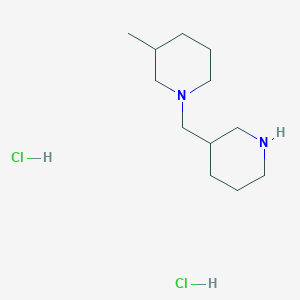
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cognitive Enhancement Properties
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride, as a part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown potential in cognitive enhancement. Studies on ABT-089, a compound from this class, demonstrated positive effects in both rodent and primate models of cognitive enhancement. This indicates its potential utility in treating cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Heterocyclic Ring Closure Reactions
In the field of organic chemistry, 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride is involved in complex synthetic procedures. For example, trihaloacetylated enol ethers, which include this compound, have been synthesized and used in heterocyclic ring closure reactions with hydroxylamine, highlighting its role in advanced organic synthesis and the formation of new chemical entities (Colla et al., 1991).
Synthesis of Organosoluble Polymers
This compound also plays a role in the synthesis of polymers. For instance, it is used in the preparation of novel thermally stable poly(ether imide ester)s. The compound's presence in the reaction process assists in creating polymers with desirable physical and thermal properties, which are significant for various industrial applications (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Applications in Antifungal and Antibacterial Agents
The compound has been synthesized for use as antifungal and antibacterial agents. Compounds like 2-methyl-4-chlorophenyl-4'-pyridyl ether, prepared by condensation of N-pyridyl-4-pyridinium chloride hydrochloride with phenols, have shown effectiveness as antifungal agents, illustrating the potential medical applications of derivatives of 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride (Muhlhauser & Jorgensen, 1968).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNMVBXQWGFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)
![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)



![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)